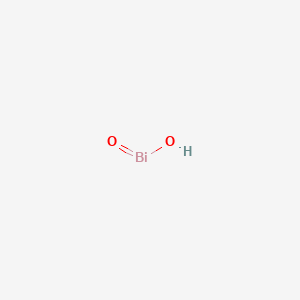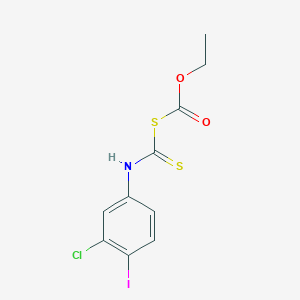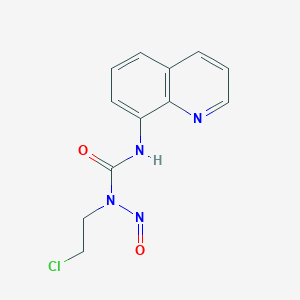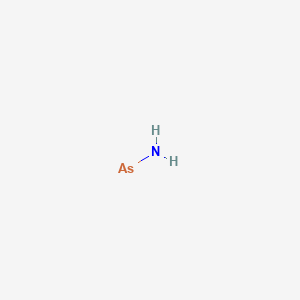
Aminoarsine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arsinous amide is a chemical compound characterized by the presence of an arsenic atom bonded to an amide group
准备方法
Synthetic Routes and Reaction Conditions: Arsinous amide can be synthesized through several methods. One common approach involves the reaction of an arsenic trichloride with an amine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In industrial settings, arsinous amide is produced using large-scale reactors where precise control of temperature and pressure is maintained. The use of catalysts can enhance the efficiency of the reaction, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: Arsinous amide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsinic acid derivatives.
Reduction: Reduction reactions can convert arsinous amide to arsine.
Substitution: It can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Arsinic acid derivatives.
Reduction: Arsine.
Substitution: Various substituted arsenic compounds.
科学研究应用
Arsinous amide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organoarsenic compounds.
Biology: Research into its biological activity has shown potential for use in antimicrobial agents.
Medicine: Studies are exploring its potential as a therapeutic agent for certain diseases.
Industry: It is utilized in the production of semiconductors and other advanced materials.
作用机制
The mechanism by which arsinous amide exerts its effects involves the interaction of the arsenic atom with various molecular targets. The compound can form complexes with proteins and enzymes, altering their function. This interaction can disrupt cellular processes, leading to its potential use as an antimicrobial or therapeutic agent.
相似化合物的比较
Arsinic Acid: Similar in structure but contains an additional oxygen atom.
Arsine: A simpler compound with only hydrogen atoms bonded to arsenic.
Organoarsenic Compounds: A broad class of compounds with varying functional groups attached to arsenic.
Uniqueness: Arsinous amide is unique due to its specific amide functional group, which imparts distinct chemical properties and reactivity compared to other arsenic compounds. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
AsH2N |
|---|---|
分子量 |
90.944 g/mol |
InChI |
InChI=1S/AsH2N/c1-2/h2H2 |
InChI 键 |
IVYZFLBDJCMVRZ-UHFFFAOYSA-N |
规范 SMILES |
N[As] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


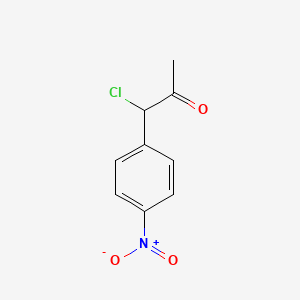
![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
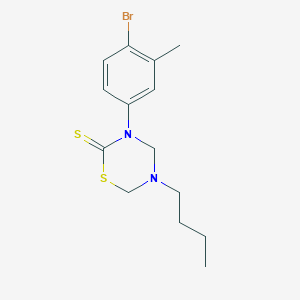
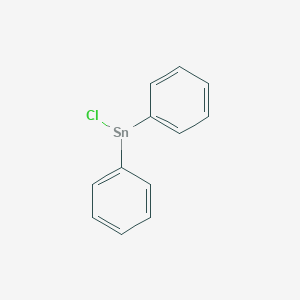



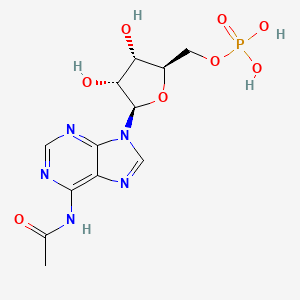
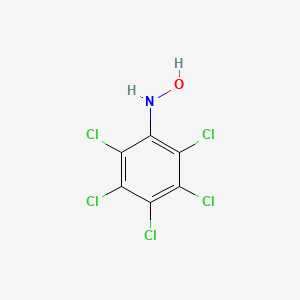
![2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane]](/img/structure/B14716990.png)
